N-benzyl-N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-phenyl-N-(2-phenylethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(22-24-26-28(25-22)21-14-8-3-9-15-21)27(18-20-12-6-2-7-13-20)17-16-19-10-4-1-5-11-19/h1-15H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNVHEKGNCLTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with benzyl chloride and phenethylamine in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-benzyl-N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. Its tetrazole ring structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are critical for developing new compounds with desired properties.
Synthetic Routes
The synthesis typically involves:
- Cyclization of nitriles with sodium azide to form the tetrazole ring.
- Reaction with benzyl chloride and phenethylamine under basic conditions to yield the final product.
Biological Applications
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, potentially modulating biochemical pathways. Studies have shown its interactions with various biological macromolecules, suggesting a role in therapeutic applications .
Therapeutic Potential
This compound has been investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders. Its ability to inhibit certain enzymes involved in disease pathways positions it as a candidate for drug development .
Pharmacological Insights
Structure–Activity Relationships (SAR)
Recent studies have focused on the structure–activity relationships of this compound analogs. For instance, modifications to the side chains have been shown to affect potency against specific targets like excitatory amino acid transporters (EAATs). The compound demonstrated nanomolar potency in certain contexts, indicating its potential as a pharmacological agent .
Case Studies
In one study, derivatives of N-benzyl-N-phenethyl-2-phenyl-2H-tetrazole were synthesized and evaluated for their activity against human cancer cell lines. The results indicated significant anticancer activity, with some compounds exhibiting lower IC50 values than standard chemotherapeutics .
Industrial Applications
Material Science
this compound is also utilized in the development of new materials. Its unique chemical properties make it suitable for applications in catalysis and the production of specialty chemicals .
Mechanism of Action
The mechanism of action of N-benzyl-N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Tetrazole-Based Analogues
Compound 4a (N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide) :
- Structural Differences : Unlike the target compound, 4a features a branched alkyl group (2,4,4-trimethylpentan-2-yl) on the tetrazole and a 3,4-dimethoxyphenethyl moiety. This reduces aromatic bulk but introduces methoxy groups, which may enhance solubility and hydrogen bonding .
- Synthesis : Both compounds likely employ carboxamide coupling (e.g., using HATU/Diisopropylethylamine in DMF), as seen in ’s synthesis of thiophene carboxamides .
Valsartan (Diovan) :
Thiazole- and Thiophene-Based Analogues
- Compound 8 (N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide): Replaces the tetrazole with a thiophene ring and includes a CF3 group. Activity: Exhibits narrow-spectrum antibacterial action, highlighting how heterocycle choice (tetrazole vs. thiophene) dictates target specificity .
5-Thiazolecarboxamide (CAS 1219585-22-4) :
Physicochemical Properties
Biological Activity
N-benzyl-N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic compound characterized by a tetrazole ring structure, which has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring —a five-membered aromatic ring containing four nitrogen atoms and one carbon atom—along with benzyl and phenethyl groups. This unique structure enhances its lipophilicity and stability, making it suitable for various biological applications. The presence of the carboxamide functional group contributes to its chemical reactivity, enabling interactions with biological targets.
While the specific mechanism of action for this compound is not fully elucidated, it is suggested that compounds in this class may act as enzyme inhibitors, modulating various biochemical pathways. The tetrazole moiety can participate in hydrogen bonding and other interactions with biological receptors, potentially influencing pharmacological activity.
Biological Activity Overview
Research indicates that tetrazole derivatives can exhibit a range of biological activities, including:
- Antimicrobial : Some related compounds have shown significant inhibitory effects against various bacterial strains.
- Anti-inflammatory : Certain tetrazoles have demonstrated potential in reducing inflammation.
- Anticancer : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation .
In Vitro Studies
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For instance, a series of substituted tetrazole derivatives were tested for their activity at P2X(7) receptors, revealing promising antagonistic properties . The ortho-substituted analogs exhibited enhanced potency, indicating the importance of structural modifications in optimizing biological activity.
Comparative Analysis
A comparative study of this compound with similar compounds highlights its unique properties:
| Compound Name | Biological Activity | Potency (hP2X(7)pIC(50)) |
|---|---|---|
| N-benzyl-N-(2,3-dichlorophenyl)-1H-tetrazol-5-amine | P2X(7) antagonist | >7.8 |
| N-benzyl-N-methylbenzamide | Moderate anti-inflammatory effects | Not specified |
| N-benzyl-N-(4-chlorobenzyl)-1H-tetrazol | Antimicrobial activity | Not specified |
Synthesis Methods
The synthesis of this compound typically involves microwave-assisted methods that enhance yield and reaction efficiency. These methods utilize [3+2] cycloaddition reactions between nitriles and sodium azide to form the tetrazole scaffold effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide, and how are intermediates validated?
- Methodology : The compound’s tetrazole core can be synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions . For the benzyl-phenethyl substituents, coupling reactions (e.g., amidation) using carbodiimide-based catalysts (e.g., EDCI/HOBt) are recommended, as demonstrated in analogous tetrazole carboxamide syntheses . Validation of intermediates requires 1H/13C NMR to confirm regiochemistry (e.g., distinguishing 1H- vs. 2H-tetrazole isomers) and HPLC-MS to ensure purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Key Techniques :
- 1H NMR : Confirm substitution patterns (e.g., benzyl vs. phenethyl groups) via aromatic proton splitting and integration .
- 13C NMR : Identify carbonyl (C=O) and tetrazole ring carbons, typically resonating at δ 160–170 ppm and δ 140–150 ppm, respectively .
- IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .
Q. How can researchers assess the compound’s preliminary bioactivity in vitro?
- Approach :
- Enzyme Inhibition Assays : Screen against targets like cyclooxygenase (COX) or histamine receptors, given structural similarities to antiallergic tetrazole carboxamides .
- Cell Viability Assays : Use MTT or resazurin-based protocols to evaluate cytotoxicity in human cell lines (e.g., HEK-293) .
- Dose-Response Curves : Establish IC50 values for bioactive derivatives, comparing to reference compounds (e.g., disodium cromoglycate) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Strategy :
- Substituent Variation : Modify benzyl/phenethyl groups to electron-withdrawing (e.g., -NO2, -CF3) or donating (-OCH3) moieties to alter lipophilicity and target binding .
- Bioisosteric Replacement : Replace the tetrazole ring with thiazole or oxadiazole to assess potency retention, as seen in antiallergic SAR models .
- Hansch Analysis : Correlate logP, polar surface area, and electronic parameters (Hammett σ) with bioactivity data to guide rational design .
Q. What computational methods resolve contradictions in experimental binding affinity data?
- Resolution Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., histamine H1 receptor), prioritizing poses with hydrogen bonds to tetrazole N2/N3 atoms .
MD Simulations : Perform 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., Lys191 in COX-2) .
Free Energy Calculations : Apply MM-GBSA to reconcile discrepancies between in vitro IC50 and computational ΔGbind values .
Q. How can researchers address low solubility in aqueous buffers during formulation?
- Solutions :
- Salt Formation : Convert the carboxamide to a sodium salt via NaOH treatment, enhancing solubility for intravenous administration .
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based carriers, validated for tetrazole derivatives in preclinical studies .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability, as demonstrated for hydrophobic carboxamides .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity results across cell lines be interpreted?
- Analysis Framework :
- Cell-Specific Metabolism : Verify if metabolic enzymes (e.g., CYP450 isoforms) in certain lines (e.g., HepG2) enhance detoxification, reducing observed toxicity .
- Apoptosis Pathway Profiling : Perform Western blotting for caspase-3/9 to distinguish necrosis vs. programmed cell death mechanisms .
- Replicate Consistency : Ensure ≥3 independent replicates and normalize data to housekeeping genes (e.g., GAPDH) to minimize technical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
